1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with an isobutyl group and a thiophene ring
Preparation Methods
The synthesis of 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyrazole intermediate.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium for coupling reactions, and bases like sodium hydroxide for deprotonation steps. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.
Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in cell-based assays to investigate its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine include:
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-ylmethanamine: This compound differs in the position of the substituent on the pyrazole ring, which can affect its reactivity and binding properties.
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid:
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3S |
---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
N-methyl-1-[2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H19N3S/c1-10(2)9-16-11(8-14-3)7-12(15-16)13-5-4-6-17-13/h4-7,10,14H,8-9H2,1-3H3 |
InChI Key |
AEBBXWOIXWWCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)CNC |
Origin of Product |
United States |
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